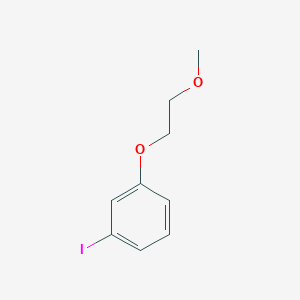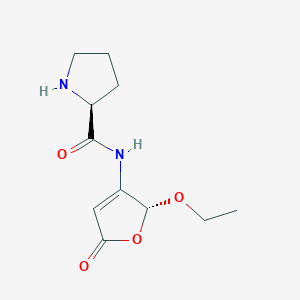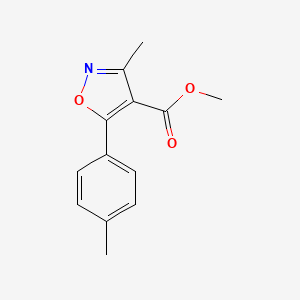
N'-Benzyl-N'-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester
Vue d'ensemble
Description
N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl ester group, a bromoacetyl moiety, and a benzyl group, making it a versatile molecule for synthetic and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of hydrazine with benzyl chloride to form N’-benzylhydrazine.
Bromoacetylation: The N’-benzylhydrazine is then reacted with bromoacetyl bromide under controlled conditions to introduce the bromoacetyl group.
Esterification: The final step involves the esterification of the resulting compound with tert-butyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems are particularly advantageous for such multi-step syntheses due to their ability to precisely control reaction conditions and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically reacting under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution Reactions: Yield substituted hydrazine derivatives.
Oxidation: Produces oxidized forms of the original compound.
Reduction: Results in reduced hydrazine derivatives.
Hydrolysis: Forms the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromoacetyl group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester exerts its effects involves the reactivity of its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Benzyl-N’-(2-chloroacetyl)-hydrazinecarboxylic acid tert-butyl ester: Similar structure but with a chloroacetyl group instead of bromoacetyl.
N’-Benzyl-N’-(2-iodoacetyl)-hydrazinecarboxylic acid tert-butyl ester: Contains an iodoacetyl group, offering different reactivity.
N’-Benzyl-N’-(2-fluoroacetyl)-hydrazinecarboxylic acid tert-butyl ester: Features a fluoroacetyl group, which may influence its biological activity.
Uniqueness
N’-Benzyl-N’-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester is unique due to the presence of the bromoacetyl group, which is more reactive than its chloro or fluoro counterparts. This reactivity makes it particularly useful in synthetic applications where a high degree of reactivity is required.
Propriétés
IUPAC Name |
tert-butyl N-[benzyl-(2-bromoacetyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)16-17(12(18)9-15)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESJMRMPDHYYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)


![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)


![2-Chloro-4-thiophen-3-yl-thieno[3,2-d]pyrimidine](/img/structure/B1398118.png)
![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)


